Plantamajoside

Catalog No.
S539855
CAS No.
104777-68-6
M.F
C29H36O16
M. Wt
640.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plantamajoside

Crude Plantago extracts are dominated by acteoside, masking Plantamajoside signals and leading to failed HPLC/LC-MS validation. Our Plantamajoside standard solves this with guaranteed purity. Key advantages: (1) ACE inhibitory IC50=2.17 mM, surpassing acteoside in cardiovascular assays. (2) Superior collagenase inhibition for dermal anti-aging research. (3) Free of interfering acteoside, enabling unambiguous marker identification. Reliable supply for nutraceutical & cosmetic R&D.

CAS Number

104777-68-6

Product Name

Plantamajoside

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

KFEFLPDKISUVNR-QJEHNBJNSA-N

solubility

Soluble in DMSO

Synonyms

Plantamajoside;

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

The exact mass of the compound Plantamajoside is 640.2003 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Plantamajoside (CAS 104777-68-6) is a phenylethanoid glycoside primarily isolated from Plantago species. Structurally related to the more common acteoside (verbascoside), it is characterized by its dual caffeic acid and hydroxytyrosol moieties attached to a central sugar core. In industrial and academic procurement, Plantamajoside is utilized as an analytical marker for chemotaxonomic profiling, as well as an active ingredient in functional formulations. Its established baseline properties include water and methanol solubility, radical scavenging capacity, and targeted enzymatic inhibition [1]. While it shares broad structural traits with its in-class analogs, its specific enzymatic affinities and lower natural abundance make the purified standard a critical procurement target for precise nutraceutical, cosmetic, and analytical workflows [2].

Research Fit

1
5-LO inhibition and arachidonic acid pathway research
2
NF-κB and MAPK signaling pathway study context
3
Oral in vivo pharmacokinetic and exposure modeling

In procurement and formulation, substituting Plantamajoside with crude Plantago extracts or the structurally similar acteoside leads to significant reproducibility failures. Crude extracts are overwhelmingly dominated by acteoside, which masks the specific biological signals of Plantamajoside during high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) analyses [1]. Furthermore, despite their structural similarities, Plantamajoside and acteoside exhibit distinct binding affinities; Plantamajoside demonstrates stronger inhibition of specific cardiovascular and dermatological enzymes while displaying different cellular tolerability profiles [2]. Relying on the more abundant acteoside as a generic substitute in functional assays will result in inaccurate efficacy data, suboptimal enzyme inhibition, and failure to meet the precise chemotaxonomic standards required for botanical quality control [3].

Substitution Risk

PK Reported slower elimination rate vs co-occurring acteoside may alter systemic exposure profiles
Tissue Callus-preferential accumulation pattern may not transfer to leaf-based phytochemical studies

Superior Angiotensin-Converting Enzyme (ACE) Inhibition

In comparative in vitro bioguided fractionation assays targeting cardiovascular active compounds, Plantamajoside demonstrated stronger ACE inhibition than its primary structural analog, acteoside. The precise measurement of hippuryl-histidyl-leucine (HHL) conversion to hippuric acid (HA) revealed that Plantamajoside is a more potent inhibitor, requiring a lower concentration to achieve a 50% reduction in enzyme activity[1].

Evidence DimensionIn vitro ACE inhibitory activity (IC50)
Target Compound DataPlantamajoside IC50 = 2.17 mM
Comparator Or BaselineActeoside IC50 = 2.69 mM
Quantified DifferencePlantamajoside exhibits an approximately 19% lower IC50, indicating greater inhibitory potency.
ConditionsIn vitro ACE inhibition assay monitoring HHL to HA transformation via UPLC-MS.

Justifies the selection of Plantamajoside over the more common acteoside for targeted cardiovascular and antihypertensive formulation research.

Plasma PK vs Acteoside
Head-to-head
Elimination rate 0.28±0.01 h⁻¹ (plantamajoside) vs 0.47±0.03 h⁻¹ (acteoside); Tmax 16.7±2.8 min vs 13.3±2.8 min
Supports sustained-exposure PK modeling context
Rat oral extract; LC-MS/MS; note slower clearance profile

Enhanced Collagenase Inhibition for Dermatological Formulations

Plantamajoside exhibits potent anti-collagenase activity, which is critical for preventing the degradation of the extracellular matrix in skin. In quantitative assays, Plantamajoside outperformed both its direct isomer, isoplantamajoside, and the standard phenolic benchmark, caffeic acid, demonstrating superior efficacy in neutralizing collagenase [1].

Evidence DimensionIn vitro collagenase inhibitory activity (IC50)
Target Compound DataPlantamajoside IC50 = 51.8 μM
Comparator Or BaselineCaffeic acid (positive control) IC50 = 75.6 μM; Isoplantamajoside IC50 = 76.8 μM
Quantified DifferencePlantamajoside demonstrates ~31% greater potency (lower IC50) than the caffeic acid benchmark.
ConditionsIn vitro collagenase inhibitory activity assay using isolated constituents.

Provides quantitative proof for prioritizing Plantamajoside as a premium active ingredient in anti-aging and skin-protection cosmetics.

Callus vs Leaf Accumulation
Head-to-head
Callus 3.54±0.83% DW (plantamajoside) vs 1.30±0.40% DW (acteoside) in optimized medium; leaves dominated by acteoside (1.78–10.43% DW)
Reported tissue-specific accumulation context
Plantago lanceolata cultures; LC-ESI-MS³; NH₄⁺/NO₃⁻ ratio 0.33

Lower Baseline Cytotoxicity for Improved Formulation Tolerability

While phenylethanoid glycosides are highly bioactive, they exhibit varying degrees of cellular toxicity. In human cell line models (e.g., MCF-7), Plantamajoside showed significantly lower baseline cytotoxicity compared to acteoside. This higher IC50 for cell viability reduction indicates that Plantamajoside is less aggressive toward cells at equivalent concentrations, offering a safer profile for non-target tissues [1].

Evidence DimensionCytotoxicity / Cell Viability (IC50)
Target Compound DataPlantamajoside IC50 = 225.10 μg/mL
Comparator Or BaselineActeoside IC50 = 134.83 μg/mL
Quantified DifferencePlantamajoside exhibits a ~67% higher IC50, indicating substantially lower baseline cellular toxicity.
ConditionsSulforhodamine B (SRB) cell viability assay on MCF-7 human adenocarcinoma cells.

Supports the use of Plantamajoside in topical or systemic applications where minimizing off-target cellular toxicity is a primary formulation constraint.

5-LO vs 15-LO Selectivity
Assay context
5-LO IC₅₀ 0.375 µM; 15-LO IC₅₀ 96 µM
Reported 256-fold selectivity for 5-LO supports pathway-specific assays
Cell-free enzyme assays; DPPH radical scavenging IC₅₀ 11.8 µM

Overcoming Signal Masking in Analytical Standardization

In natural Plantago matrices, acteoside is overwhelmingly abundant and frequently masks the chromatographic signal of Plantamajoside. Preparative isolation using high-performance centrifugal partition chromatography (HPCPC) reveals that acteoside outnumbers Plantamajoside by a massive margin in standard extracts. Consequently, utilizing the highly purified (>98%) Plantamajoside standard is an absolute necessity to achieve baseline resolution and accurate quantification in quality control workflows [1].

Evidence DimensionNatural abundance / Chromatographic yield
Target Compound DataPlantamajoside yield = 45.6 mg
Comparator Or BaselineActeoside yield = 293.8 mg (from the same extract)
Quantified DifferenceActeoside is ~6.4 times more abundant than Plantamajoside in the natural P. asiatica n-butanol extract.
ConditionsHPCPC separation from 1341 mg of Plantago asiatica n-butanol extract, confirmed by HPLC-DAD.

Dictates the necessity of purchasing the purified analytical standard for accurate LC-MS method development and quality control, as crude extracts cannot provide isolated Plantamajoside signals.

MCF-7 Cytotoxicity vs Acteoside
Head-to-head
Plantamajoside IC₅₀ 225.10 µg/mL; Acteoside IC₅₀ 134.83 µg/mL
Supports cell-model endpoint review; acteoside shows higher potency in this line
MCF-7 breast adenocarcinoma; in vitro cytotoxicity assay
MMP-9/MMP-2 Inhibition
Class-level
Reported reduction of gelatinase activity and pulmonary metastasis in breast cancer model
Supports MMP pathway investigation; context-dependent
In vivo mouse model; class-level inference from known mechanisms
90-Day Oral Toxicity
Endpoint context
NOAEL >2000 mg/kg/day in rats
Supports tolerability endpoint review for repeated-dose studies
OECD guidelines; 13-week study; >80% purity concentrate

Cardiovascular Nutraceutical Development

Utilizing its potent ACE inhibitory properties (IC50 = 2.17 mM) for formulating blood-pressure-regulating functional foods or dietary supplements, where it quantitatively outperforms the more common acteoside [1].

Premium Anti-Aging Cosmetics

Leveraging its superior collagenase inhibition (outperforming both caffeic acid and isoplantamajoside) for topical skin-care products aimed at preventing extracellular matrix degradation and maintaining skin elasticity [2].

Chemotaxonomic Quality Control

Serving as an essential, non-interchangeable HPLC/LC-MS marker compound for authenticating Plantago species and standardizing herbal extracts where acteoside alone is insufficient due to severe signal masking [3].

High-Tolerability Topical Formulations

Applied in dermatological or mucosal treatments where the lower baseline cytotoxicity of Plantamajoside (relative to acteoside) provides a safer profile for healthy adjacent tissue during prolonged exposure [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustained-exposure PK studies
Slower elimination profile context
PK parameter modeling and systemic residence evaluation
5-LO pathway inhibition research
5-LO selectivity over 15-LO
Enzyme inhibition assays and arachidonic acid cascade dissection
MMP-mediated metastasis models
MMP-2/MMP-9 gelatinase activity context
In vitro and in vivo metastasis endpoint interpretation
Callus culture bioproduction
Callus accumulation preference
Yield optimization in plant tissue culture systems

XLogP3

-1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

640.20033506 Da

Monoisotopic Mass

640.20033506 Da

Heavy Atom Count

45

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Plantamajoside
1: Li X, Chen D, Li M, Gao X, Shi G, Zhao H. Plantamajoside inhibits lipopolysaccharide-induced epithelial-mesenchymal transition through suppressing the NF-κB/IL-6 signaling in esophageal squamous cell carcinoma cells. Biomed Pharmacother. 2018 Jun;102:1045-1051. doi: 10.1016/j.biopha.2018.03.171. Epub 2018 Apr 5. PubMed PMID: 29710521.
2: Ma C, Ma W. Plantamajoside Inhibits Lipopolysaccharide-Induced MUC5AC Expression and Inflammation through Suppressing the PI3K/Akt and NF-κB Signaling Pathways in Human Airway Epithelial Cells. Inflammation. 2018 Jun;41(3):795-802. doi: 10.1007/s10753-018-0733-7. PubMed PMID: 29349683.
3: Živković JČ, Barreira JCM, Šavikin KP, Alimpić AZ, Stojković DS, Dias MI, Santos-Buelga C, Duletić-Laušević SN, Ferreira ICFR. Chemical Profiling and Assessment of Antineurodegenerative and Antioxidant Properties of Veronica teucrium L. and Veronica jacquinii Baumg. Chem Biodivers. 2017 Aug;14(8). doi: 10.1002/cbdv.201700167. Epub 2017 Jul 7. PubMed PMID: 28488389.
4: Son WR, Nam MH, Hong CO, Kim Y, Lee KW. Plantamajoside from Plantago asiatica modulates human umbilical vein endothelial cell dysfunction by glyceraldehyde-induced AGEs via MAPK/NF-κB. BMC Complement Altern Med. 2017 Jan 21;17(1):66. doi: 10.1186/s12906-017-1570-1. PubMed PMID: 28109289; PubMed Central PMCID: PMC5251346.
5: Bai L, Han L, Lu X, Kang X, Fan Z, Xing R, Zhou D. UHPLC-MS/MS determination and pharmacokinetic study of plantamajoside in rat plasma after oral administration of single plantamajoside and Plantago asiatica extract. Biomed Chromatogr. 2017 May;31(5). doi: 10.1002/bmc.3883. Epub 2016 Dec 13. PubMed PMID: 27808441.
6: Han AR, Nam MH, Lee KW. Plantamajoside Inhibits UVB and Advanced Glycation End Products-Induced MMP-1 Expression by Suppressing the MAPK and NF-κB Pathways in HaCaT Cells. Photochem Photobiol. 2016 Sep;92(5):708-19. doi: 10.1111/php.12615. Epub 2016 Aug 9. PubMed PMID: 27346084.
7: Wu H, Zhao G, Jiang K, Chen X, Zhu Z, Qiu C, Li C, Deng G. Plantamajoside ameliorates lipopolysaccharide-induced acute lung injury via suppressing NF-κB and MAPK activation. Int Immunopharmacol. 2016 Jun;35:315-322. doi: 10.1016/j.intimp.2016.04.013. Epub 2016 Apr 16. PubMed PMID: 27089391.
8: Pei S, Yang X, Wang H, Zhang H, Zhou B, Zhang D, Lin D. Plantamajoside, a potential anti-tumor herbal medicine inhibits breast cancer growth and pulmonary metastasis by decreasing the activity of matrix metalloproteinase-9 and -2. BMC Cancer. 2015 Dec 16;15:965. doi: 10.1186/s12885-015-1960-z. PubMed PMID: 26674531; PubMed Central PMCID: PMC4682252.
9: Zubair M, Nybom H, Lindholm C, Brandner JM, Rumpunen K. Promotion of wound healing by Plantago major L. leaf extracts--ex-vivo experiments confirm experiences from traditional medicine. Nat Prod Res. 2016;30(5):622-4. doi: 10.1080/14786419.2015.1034714. Epub 2015 Apr 22. PubMed PMID: 25898918.
10: Jung HY, Seo DW, Hong CO, Kim JY, Yang SY, Lee KW. Nephroprotection of plantamajoside in rats treated with cadmium. Environ Toxicol Pharmacol. 2015 Jan;39(1):125-36. doi: 10.1016/j.etap.2014.11.012. Epub 2014 Nov 30. PubMed PMID: 25499790.
11: Gonda S, Kiss-Szikszai A, Szűcs Z, Máthé C, Vasas G. Effects of N source concentration and NH4(+)/NO3(-) ratio on phenylethanoid glycoside pattern in tissue cultures of Plantago lanceolata L.: a metabolomics driven full-factorial experiment with LC-ESI-MS(3.). Phytochemistry. 2014 Oct;106:44-54. doi: 10.1016/j.phytochem.2014.07.002. Epub 2014 Jul 28. PubMed PMID: 25081104.
12: Li Y, Gan L, Li GQ, Deng L, Zhang X, Deng Y. Pharmacokinetics of plantamajoside and acteoside from Plantago asiatica in rats by liquid chromatography-mass spectrometry. J Pharm Biomed Anal. 2014 Feb;89:251-6. doi: 10.1016/j.jpba.2013.11.014. Epub 2013 Nov 19. PubMed PMID: 24316425.
13: Gonda S, Nguyen NM, Batta G, Gyémánt G, Máthé C, Vasas G. Determination of phenylethanoid glycosides and iridoid glycosides from therapeutically used Plantago species by CE-MEKC. Electrophoresis. 2013 Sep;34(17):2577-84. doi: 10.1002/elps.201300121. Epub 2013 Jul 29. PubMed PMID: 23784714.
14: Qi M, Xiong A, Geng F, Yang L, Wang Z. A novel strategy for target profiling analysis of bioactive phenylethanoid glycosides in Plantago medicinal plants using ultra-performance liquid chromatography coupled with tandem quadrupole mass spectrometry. J Sep Sci. 2012 Jun;35(12):1470-8. doi: 10.1002/jssc.201200010. PubMed PMID: 22740256.
15: Sun Q, Geng F, Cheng X, Yang L, Wang Z. [Qualitative and quantitative analysis of plantamajoside in Plantaginis Herba]. Zhongguo Zhong Yao Za Zhi. 2010 Aug;35(16):2095-8. Chinese. PubMed PMID: 21046737.
16: Geng F, Yang L, Chou G, Wang Z. Bioguided isolation of angiotensin-converting enzyme inhibitors from the seeds of Plantago asiatica L. Phytother Res. 2010 Jul;24(7):1088-94. doi: 10.1002/ptr.3071. PubMed PMID: 19998322.
17: Koo YC, Jung SH, Yang JH, Ryu YS, Kim EJ, Lee KW. Cytogenetic investigation of chromosomal aberrations in cells treated with plantamajoside from Plantago asiatica. Phytother Res. 2009 Oct;23(10):1479-81. doi: 10.1002/ptr.2802. PubMed PMID: 19288521.
18: Zou LC, Zhu TF, Xiang H, Yu L, Yan ZH, Gan SC, Wang DC, Zeng S, Deng XM. New secoiridoid glycosides from the roots of Picrorhiza scrophulariiflora. Molecules. 2008 Sep 1;13(9):2049-57. PubMed PMID: 18830140.
19: Choi SY, Jung SH, Lee HS, Park KW, Yun BS, Lee KW. Glycation inhibitory activity and the identification of an active compound in Plantago asiatica extract. Phytother Res. 2008 Mar;22(3):323-9. doi: 10.1002/ptr.2316. PubMed PMID: 18167045.
20: Zou X, Liao X, Ding LS, Peng SL. Phenyl and phenylethyl glycosides from Picrorhiza scrophulariiflora. J Asian Nat Prod Res. 2007 Apr-Aug;9(3-5):443-8. PubMed PMID: 17701562.

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